Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and various aromatic substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cycloaddition Reaction: The initial step involves the cycloaddition of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of a base such as piperidine.
Functionalization: The intermediate product undergoes further functionalization reactions, including acylation and intramolecular cyclization, to introduce the desired substituents.
Nucleophilic Substitution: The final step involves nucleophilic substitution reactions to introduce the amino and sulfanyl groups.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition leads to vasodilation and a decrease in blood pressure, making it potentially useful in treating hypertension .
Comparison with Similar Compounds
Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives such as:
Nifedipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Known for its long-acting effects in treating high blood pressure.
Nicardipine: Used for its potent vasodilatory effects.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C30H26ClN3O4S |
---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H26ClN3O4S/c1-3-38-30(36)27-26(22-14-7-8-15-24(22)31)23(17-32)29(34-28(27)19-10-5-4-6-11-19)39-18-25(35)33-20-12-9-13-21(16-20)37-2/h4-16,26,34H,3,18H2,1-2H3,(H,33,35) |
InChI Key |
COFSRAJJGMXXLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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